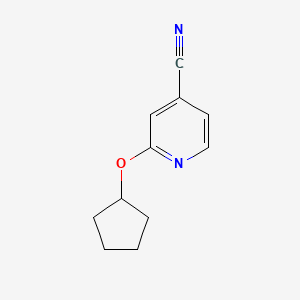
2-(cyclopentyloxy)pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentyloxy)pyridine-4-carbonitrile (CPC) is an organic compound that belongs to the pyridine family. It is a heterocyclic compound with a nitrogen atom in the ring. CPC is a colorless solid that is soluble in water and organic solvents such as ethanol and acetone. The compound has many applications in organic chemistry, such as in the synthesis of other organic compounds and in the study of the mechanism of action of drugs.
Aplicaciones Científicas De Investigación
2-(cyclopentyloxy)pyridine-4-carbonitrile has many applications in scientific research. It is used in the synthesis of other organic compounds, such as 2-chloro-4-pyridinecarbonitrile, which is used in the synthesis of drugs. This compound is also used in the study of the mechanism of action of drugs. It is used to study the interaction between drugs and their target proteins, as well as to study the structure and function of enzymes.
Mecanismo De Acción
2-(cyclopentyloxy)pyridine-4-carbonitrile works by binding to a target protein or enzyme in the body. This binding triggers a reaction that leads to the activation or inhibition of the target protein or enzyme. For example, this compound may bind to an enzyme and inhibit its activity, thus preventing the enzyme from catalyzing a reaction.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drugs in the body. This compound has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are hormones that regulate various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclopentyloxy)pyridine-4-carbonitrile has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and use in experiments. It is also non-toxic and has a low cost. However, this compound can be difficult to purify and has a low solubility in water, which can make it difficult to use in experiments.
Direcciones Futuras
2-(cyclopentyloxy)pyridine-4-carbonitrile has many potential future applications. It could be used in the development of new drugs and in the study of the structure and function of proteins and enzymes. It could also be used in the design of new materials, such as polymers or catalysts. Additionally, this compound could be used in the development of new analytical methods for the detection of drugs and other compounds.
Métodos De Síntesis
2-(cyclopentyloxy)pyridine-4-carbonitrile can be synthesized by a variety of methods. One method involves the reaction of 4-cyanopyridine and cyclopentanone in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 4-6 hours, and the resulting product is this compound.
Propiedades
IUPAC Name |
2-cyclopentyloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNNXFTWJEWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)
![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)

![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)